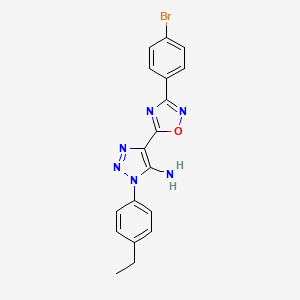

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN6O/c1-2-11-3-9-14(10-4-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-5-7-13(19)8-6-12/h3-10H,2,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAUOLHRIDTXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a member of a class of compounds known for their diverse biological activities. This compound features a complex structure that combines oxadiazole and triazole moieties, which are recognized for their potential therapeutic applications. The biological activity of this compound is of significant interest in medicinal chemistry due to its possible antimicrobial and anticancer properties.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 396.25 g/mol. The presence of the bromophenyl group and the oxadiazole structure contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole and triazole rings can engage in hydrogen bonding and π-π interactions with proteins, potentially modulating enzyme activities and receptor functions. These interactions may interfere with critical cellular pathways such as signal transduction and gene expression.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various bacterial strains. A study demonstrated that oxadiazole compounds possess intrinsic antibacterial activity, particularly against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

| Compound | Target Bacteria | Activity |

|---|---|---|

| 4-Oxadiazole Derivative | Bacillus cereus | High |

| 4-Oxadiazole Derivative | Staphylococcus aureus | Moderate |

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively studied. In vitro assays have revealed that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, certain derivatives have shown IC50 values in the low micromolar range against these cell lines .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 10.38 | Induces apoptosis |

| HCT116 | 0.47 - 1.4 | Inhibits cell proliferation |

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Antimicrobial Study : A study conducted on a series of oxadiazole derivatives found that modifications to the oxadiazole ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Another research effort focused on the synthesis and evaluation of triazole-containing oxadiazoles demonstrated potent anticancer activities against multiple cell lines with mechanisms involving apoptosis induction through caspase activation .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit tumor growth in various cancer cell lines. The specific compound has been evaluated for its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported that similar oxadiazole derivatives possess broad-spectrum antibacterial and antifungal properties. This suggests that the compound could be effective in treating infections caused by resistant strains of bacteria.

3. Anti-inflammatory Effects

Compounds with oxadiazole structures have also been investigated for their anti-inflammatory effects. In vitro studies have shown that they can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Material Science Applications

1. Photovoltaic Materials

The unique electronic properties of oxadiazoles make them suitable for applications in organic photovoltaics (OPVs). Research has explored the use of such compounds as electron transport materials in solar cells, enhancing their efficiency and stability.

2. Sensor Development

The compound's ability to interact with various analytes can be harnessed in sensor technology. Its electronic properties allow it to be used in the development of chemical sensors for detecting environmental pollutants or biological markers.

Agricultural Chemistry

1. Pesticide Development

Given its biological activity, this compound may serve as a lead structure for developing new pesticides. The incorporation of bromophenyl groups can enhance the efficacy and selectivity of these agrochemicals against pests while minimizing toxicity to non-target organisms.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.